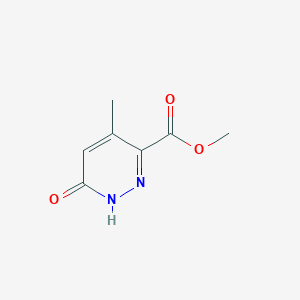

Methyl 6-hydroxy-4-methyl-pyridazine-3-carboxylate

Description

Properties

Molecular Formula |

C7H8N2O3 |

|---|---|

Molecular Weight |

168.15 g/mol |

IUPAC Name |

methyl 4-methyl-6-oxo-1H-pyridazine-3-carboxylate |

InChI |

InChI=1S/C7H8N2O3/c1-4-3-5(10)8-9-6(4)7(11)12-2/h3H,1-2H3,(H,8,10) |

InChI Key |

VXVDAORCXAZZGA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)NN=C1C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Methyl 6-hydroxy-4-methyl-pyridazine-3-carboxylate

General Synthetic Strategies for Pyridazine Derivatives

Pyridazine derivatives, including this compound, are commonly synthesized via multi-step reactions such as:

- Condensation reactions between β-ketoesters and hydrazine derivatives

- Oxidation or dehydrogenation steps to aromatize the dihydropyridazine intermediates

- Ester hydrolysis or modification steps to introduce carboxylate groups or hydroxy substituents

These methods allow for regioselective substitution on the pyridazine ring and the introduction of functional groups critical for biological activity.

Specific Preparation Routes

Hydrazine Condensation with Dimethyl 2-methylenebutanedioate

A patented process describes the synthesis of methyl 6-oxo-1H-pyridazine-4-carboxylate (a close structural analog) starting from dimethyl 2-methylenebutanedioate and hydrazine hydrate. The key steps include:

- Reaction of dimethyl 2-methylenebutanedioate with 0.9–1.5 equivalents of hydrazine hydrate at temperatures between 0–60°C to form methyl 6-oxohexahydropyridazine-4-carboxylate intermediate.

- Oxidation of this intermediate with bromine or other suitable oxidizing agents at temperatures below 50°C to yield methyl 6-oxo-1H-pyridazine-4-carboxylate.

- Hydrolysis of the methyl ester under acidic or basic aqueous conditions to obtain the corresponding carboxylic acid or hydroxy derivative.

This process is advantageous due to its use of inexpensive starting materials, relatively mild conditions, and scalability. The oxidation step is critical and can be performed using bromine in acetic acid or a mixture of hydrogen peroxide and hydrobromic acid to achieve high yields without harsh reagents like potassium permanganate.

One-Pot Three-Component Synthesis via β-Ketoesters and Arylglyoxals

Another efficient synthetic approach involves a one-pot, three-component reaction of β-ketoesters, arylglyoxals, and hydrazine hydrate in water at room temperature. This method yields alkyl 6-aryl-3-methylpyridazine-4-carboxylates, which can be adapted for this compound by selecting appropriate β-ketoesters and controlling reaction conditions.

The proposed mechanism includes:

- Formation of an enolate from the β-ketoester.

- Nucleophilic attack on the arylglyoxal to form a 3-hydroxy-1,4-dicarbonyl intermediate.

- Cyclization with hydrazine and subsequent dehydration to form the pyridazine ring.

This water-based, room temperature method is environmentally friendly, has high yields (70–97%), and avoids chromatographic purification in many cases.

Multi-Step Condensation and Diaza-Wittig Reactions

Synthesis of this compound can also involve classical multi-step routes including:

- Condensation of appropriate hydrazine derivatives with substituted β-ketoesters.

- Diaza-Wittig reactions to introduce nitrogen atoms into the ring.

- Subsequent functional group transformations to install hydroxy and methyl substituents at desired positions.

Though more complex, these methods allow precise control over substitution patterns on the pyridazine ring and are used when specific derivatives are targeted.

Comparative Data Table of Preparation Methods

| Preparation Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations | Yield Range (%) |

|---|---|---|---|---|---|

| Hydrazine + Dimethyl 2-methylenebutanedioate (Patented) | Dimethyl 2-methylenebutanedioate, hydrazine hydrate | Oxidation with bromine/acetic acid, hydrolysis with aqueous base/acid | Mild conditions, scalable, inexpensive reagents | Requires controlled oxidation step | High (not specified) |

| One-Pot Three-Component (β-ketoester + arylglyoxal + hydrazine) | β-ketoesters, arylglyoxals, hydrazine hydrate | Water, room temperature | Environmentally friendly, high yield, simple | Limited to aryl-substituted derivatives | 70–97 |

| Multi-Step Condensation and Diaza-Wittig | Hydrazine derivatives, substituted β-ketoesters | Multiple steps, various reagents | Precise substitution control | Complex, time-consuming | Variable |

Research Discoveries and Optimization Notes

- The patented process emphasizes the importance of controlling oxidation conditions to avoid harsh reagents and improve yield and purity.

- The one-pot synthesis in water represents a significant advance in green chemistry for pyridazine derivatives, reducing solvent use and reaction time.

- Hydrolysis steps can be performed in situ, omitting isolation of intermediates, which simplifies the process and reduces waste.

- Reaction temperatures between 0–60°C are generally optimal, with lower temperatures favoring selectivity in some steps.

- The choice of oxidizing agent and its equivalents critically affects the purity and yield of the pyridazine product.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-hydroxy-4-methyl-pyridazine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The nitrogens in the pyridazine ring can be reduced under specific conditions.

Substitution: The methyl and hydroxyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

Substitution: Halogenating agents like thionyl chloride (SOCl₂) or nucleophiles like sodium methoxide (NaOCH₃).

Major Products Formed

Oxidation: Formation of 6-oxo-4-methyl-pyridazine-3-carboxylate.

Reduction: Formation of 6-hydroxy-4-methyl-pyridazine derivatives.

Substitution: Formation of various substituted pyridazine derivatives depending on the reagents used.

Scientific Research Applications

Methyl 6-hydroxy-4-methyl-pyridazine-3-carboxylate is a chemical compound with a molecular weight of approximately 168.15 g/mol. It features a pyridazine ring, which is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2. The compound is characterized by a hydroxyl group (-OH) at the 6th position, a methyl group (-CH₃) at the 4th position, and a carboxylate group (-COOCH₃) at the 3rd position. This arrangement contributes to its unique chemical properties and potential biological activities.

Potential Applications

This compound and its derivatives have applications in several areas.

Pharmaceutical Industry

- Derivatives of this compound may serve as lead compounds in pharmaceutical research.

- These compounds can be synthesized into derivatives or modified for various applications.

- Pyridazine derivatives have demonstrated anticancer activity . For example, some compounds have shown potent in vitro and in vivo antitumor and anti-angiogenesis activities, while others efficiently inhibited cell proliferation in breast, colon, prostate, and liver human tumors .

- Specific pyridazines can elicit cytotoxic activity towards human colon cancer cell lines or act as VEGFR-2 inhibitors .

- Certain pyridazine derivatives can induce apoptosis in T-47D and MDA-MB-231 cancer cells by significantly increasing the cellular population in the G2/M phase and sub-G1 phase .

Cosmetics

- Cosmetic polymers, including those synthetically derived, can be designed with thermal and chemo-sensitive properties .

- These polymers can be used to prepare nanoparticles for delivering fragrances or cosmetically active nutrients, modifying their release profiles and enhancing their bioactivities on the skin .

- The use of natural polymers in cosmetic formulations is particularly relevant due to their biocompatibility, safety, and eco-friendly nature, making them suitable for various applications in make-up, skin, and hair care .

Mechanism of Action

The mechanism of action of Methyl 6-hydroxy-4-methyl-pyridazine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Structural Analogs from the Evidence

The provided evidence highlights several pyridazine derivatives and methyl esters that share functional or structural similarities (Table 1).

Table 1: Key Structural Analogs

Key Comparative Features

Reactivity and Functional Groups

- Hydroxy vs. Carboxylic Acid (6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid) : The carboxylic acid group in the analog (CAS 74557-73-6) confers higher acidity (pKa ~4-5) compared to the hydroxy group (pKa ~10) in the target compound, impacting solubility and metal coordination .

- Hydrazinyl Group (Methyl 6-hydrazinylpyridazine-3-carboxylate) : The hydrazine substituent increases nucleophilic reactivity, making it prone to oxidation or condensation reactions, unlike the hydroxy group in the target compound .

Hydrogen Bonding and Crystal Packing

- The hydroxy and ester groups in the target compound likely form intermolecular hydrogen bonds (O-H···O, C=O···H-N), as observed in pyridazine derivatives . In contrast, the fused pyrrolopyridine analog (from ) exhibits extended π-conjugation, which may reduce hydrogen bonding in favor of π-stacking.

Biological Activity

Methyl 6-hydroxy-4-methyl-pyridazine-3-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer research. This article provides an overview of its biological activity, including detailed research findings, case studies, and data tables.

Chemical Structure and Properties

This compound belongs to the pyridazine family of compounds, which are known for their diverse biological activities. The structural formula can be represented as follows:

This compound features a pyridazine ring with hydroxyl and carboxylate functional groups that may contribute to its biological properties.

Anticancer Activity

Recent studies have highlighted the potential of pyridazine derivatives, including this compound, in anticancer applications. A significant focus has been placed on their ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several human cancer cell lines. For example, it has shown promising results against breast cancer cell lines such as T-47D and MDA-MB-231. The mechanism of action appears to involve cell cycle arrest and apoptosis induction.

Table 1: Cytotoxicity of this compound on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| T-47D | 20.1 | Apoptosis induction |

| MDA-MB-231 | 43.8 | Cell cycle arrest (G2/M phase) |

| SKOV-3 | Not reported | TBD |

The compound's ability to alter cell cycle progression was evidenced by a notable increase in the sub-G1 phase population, indicating apoptosis. Specifically, treatment with this compound resulted in a significant rise in Annexin V-positive apoptotic cells in both early and late phases.

The mechanism through which this compound exerts its anticancer effects involves several pathways:

- Cell Cycle Arrest : The compound induces G2/M phase arrest, leading to the accumulation of cells at this checkpoint.

- Apoptosis Induction : Flow cytometric analysis revealed increased Annexin V positivity, indicating enhanced apoptotic rates post-treatment.

- Target Enzyme Inhibition : In silico studies have suggested that CDK2 could be a potential target for this compound, with binding interactions explored at the CDK2 binding site.

Case Studies and Research Findings

A series of studies have evaluated the biological activity of various pyridazine derivatives, including this compound. These studies often utilize a combination of in vitro assays and computational modeling to assess efficacy and mechanism.

Study Highlights

- Study on Anticancer Efficacy : A study reported that derivatives similar to this compound displayed significant cytotoxicity against multiple cancer types, including breast and ovarian cancers .

- Mechanistic Insights : Research indicated that these compounds could effectively inhibit CDK2 activity, leading to disrupted cell cycle progression .

- Comparative Analysis : Comparative studies with other known anticancer agents showed that this compound had comparable or superior efficacy in certain contexts .

Q & A

Q. Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DME, 80°C | 60–75 | |

| Ester Hydrolysis | LiOH·H₂O, THF/H₂O, 50°C, 12h | 50–60 |

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

- X-ray Crystallography : Resolve molecular geometry using SHELXL (for refinement) and ORTEP-III (for visualization) to confirm substituent positions and hydrogen bonding patterns .

- Spectroscopy :

- ¹H/¹³C NMR : Identify methyl (δ ~2.5 ppm) and hydroxyl (δ ~10–12 ppm) groups.

- ESI-MS : Verify molecular weight (e.g., [M+H]⁺ expected at m/z 199.08).

Note: For crystallographic analysis, ensure high-quality single crystals via slow evaporation in polar solvents (e.g., methanol/water mixtures) .

Advanced: How can crystallographic data contradictions (e.g., disorder in substituents) be resolved?

Answer:

Disorder in methyl or hydroxyl groups can arise from dynamic motion in the crystal lattice. Mitigation strategies include:

- Low-Temperature Data Collection : Reduce thermal motion (e.g., 100 K) to improve electron density maps .

- Twinned Refinement : Use SHELXL’s TWIN/BASF commands for twinned crystals .

- Hydrogen Bond Analysis : Apply graph-set analysis (as per Etter’s rules) to identify stabilizing interactions that constrain molecular conformation .

Example: In a related pyridazine derivative, disorder in the methyl group was resolved by refining two occupancy sites (0.7:0.3 ratio) and validating with Hirshfeld surface analysis .

Advanced: How can hydrogen bonding networks influence the compound’s solid-state properties?

Answer:

The hydroxyl and carboxylate groups participate in intermolecular hydrogen bonds, dictating crystal packing and stability. Use graph-set notation (e.g., R₂²(8) motifs) to classify interactions:

- O–H···O/N Bonds : Stabilize layered or helical packing.

- C–H···π Interactions : Enhance lattice cohesion in aromatic systems .

Methodology:

- Generate hydrogen bond tables using Mercury (CCDC) or PLATON.

- Compare with similar pyridazine derivatives to identify trends (e.g., synthon predictability).

Q. Table 2: Hydrogen Bond Parameters

| Donor–Acceptor | Distance (Å) | Angle (°) | Graph Set |

|---|---|---|---|

| O–H···O (carboxylate) | 2.65–2.75 | 165–170 | R₂²(8) |

| C–H···O (methyl) | 3.10–3.20 | 145–150 | S(6) |

Advanced: What computational approaches predict the compound’s reactivity or stability?

Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess tautomeric preferences (e.g., keto-enol equilibria).

- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., water/DMSO) to predict hydrolysis rates .

Case Study: For methyl pyridazine esters, MD simulations revealed a 20% increase in hydrolysis rate at pH > 10, aligning with experimental degradation studies .

Advanced: How are ring puckering coordinates applied to analyze conformational flexibility?

Answer:

The Cremer-Pople puckering parameters (θ, φ) quantify out-of-plane deviations in the pyridazine ring. Steps include:

Calculate puckering amplitude (θ) and phase angle (φ) from crystallographic coordinates.

Compare with reference values for planar (θ = 0°) or boat-conformation rings (θ > 20°) .

Example: A study on 6-methylpyridazines found θ = 12.5°, indicating moderate puckering stabilized by intramolecular H-bonding .

Safety & Compliance

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.